

4-Borono-2-(trifluoromethyl)benzoic acid

chemical properties

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Compound of Interest

Compound Name: 4-Borono-2-(trifluoromethyl)benzoic acid

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An In-depth Technical Guide to 4-Borono-2-(trifluoromethyl)benzoic Acid

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the chemical properties, synthesis, and application of **4-Borono-2-(trifluoromethyl)benzoic acid**. It aims to provide not only factual data but also field-proven insights into its practical use, particularly in the context of modern synthetic and medicinal chemistry.

Introduction: A Multifunctional Building Block

4-Borono-2-(trifluoromethyl)benzoic acid is a specialized bifunctional organic compound that has garnered significant interest as a versatile building block in contemporary chemical synthesis. Its structure is distinguished by three key components on a benzene ring: a carboxylic acid group, a trifluoromethyl (-CF₃) group, and a boronic acid (-B(OH)₂) group. This unique combination of functional groups makes it an invaluable reagent, particularly in the fields of medicinal chemistry and materials science.^[1]

The significance of this molecule lies in the synergistic interplay of its functional moieties:

- **The Boronic Acid Group:** This moiety is the reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and widely used methods for forging carbon-carbon bonds to create complex molecular architectures like biaryls.^{[2][3]}

- The Trifluoromethyl Group: The -CF₃ group is a critical "bioisostere" in drug design. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.^[4]
- The Carboxylic Acid Group: This group provides a secondary site for chemical modification, such as amidation or esterification, allowing for the straightforward extension of the molecular scaffold or its attachment to other molecules of interest. Its acidity is significantly enhanced by the adjacent electron-withdrawing -CF₃ group.

This guide will delve into the essential chemical properties, reactivity, and applications that underpin the utility of this important synthetic intermediate.

Core Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of **4-Borono-2-(trifluoromethyl)benzoic acid** are dictated by its functional groups. Understanding these properties is crucial for its effective handling, storage, and deployment in chemical reactions.

Chemical Identity and Properties

A summary of the key identifiers and computed physicochemical properties is presented below.

Property	Value	Source
CAS Number	1050424-03-7	[5][6]
Molecular Formula	C ₈ H ₆ BF ₃ O ₄	[5][6]
Molecular Weight	233.94 g/mol	[6]
IUPAC Name	4-borono-2-(trifluoromethyl)benzoic acid	-
Synonyms	4-carboxy-3-trifluoromethylphenylboronic acid	[6]
Appearance	White to off-white solid	Inferred from related compounds[7][8]
pKa	Estimated ~3-4	Inferred from related structures[8][9]
LogP	0.0834	[6]
Topological Polar Surface Area (TPSA)	77.76 Å ²	[6]
Hydrogen Bond Donors	3	[6]
Hydrogen Bond Acceptors	3	[6]
Rotatable Bonds	2	[6]

Causality Insights: The acidity of the carboxylic acid is significantly increased by the ortho-trifluoromethyl group's strong inductive electron-withdrawing effect. Similarly, the Lewis acidity of the boronic acid and its propensity for protodeboronation can be influenced by the electronic environment of the ring, a key consideration for optimizing cross-coupling reaction conditions. [3] The compound's moderate polarity suggests solubility in polar organic solvents like methanol, ethanol, and acetone, a property shared by similar trifluoromethylated benzoic acids. [8][10]

Spectroscopic Profile

While specific spectra for this exact compound are not publicly available, a predictive analysis based on its structure provides valuable guidance for characterization.

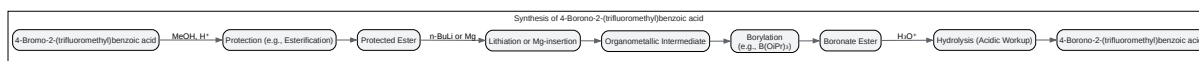
- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with coupling patterns influenced by their positions relative to the bulky and electron-withdrawing substituents. The acidic protons of the carboxylic acid and boronic acid groups may appear as broad singlets, and their chemical shifts could vary with solvent and concentration; they are often exchanged with D_2O .[\[11\]](#)[\[12\]](#)
- ^{13}C NMR: The carbon spectrum would reveal eight distinct signals. The carboxyl carbon would appear significantly downfield (>165 ppm). The carbon attached to the $-\text{CF}_3$ group would show a characteristic quartet due to C-F coupling, and its chemical shift would be influenced by the fluorine atoms.[\[13\]](#)
- ^{19}F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the $-\text{CF}_3$ group.
- IR Spectroscopy: The infrared spectrum would be characterized by a strong, broad O-H stretch from the carboxylic acid dimer ($\sim 2500\text{--}3300\text{ cm}^{-1}$), a sharp C=O stretch ($\sim 1700\text{ cm}^{-1}$), strong C-F stretching bands ($\sim 1100\text{--}1350\text{ cm}^{-1}$), and a broad O-H stretch from the boronic acid ($\sim 3200\text{--}3500\text{ cm}^{-1}$).[\[14\]](#)

Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

A common and effective method for synthesizing arylboronic acids is through the reaction of an organometallic intermediate (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.[\[15\]](#) For **4-Borono-2-(trifluoromethyl)benzoic acid**, a logical synthetic route would start from a readily available di-substituted benzene.

A plausible pathway is outlined below:



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Caption: Plausible synthetic route starting from a brominated precursor.

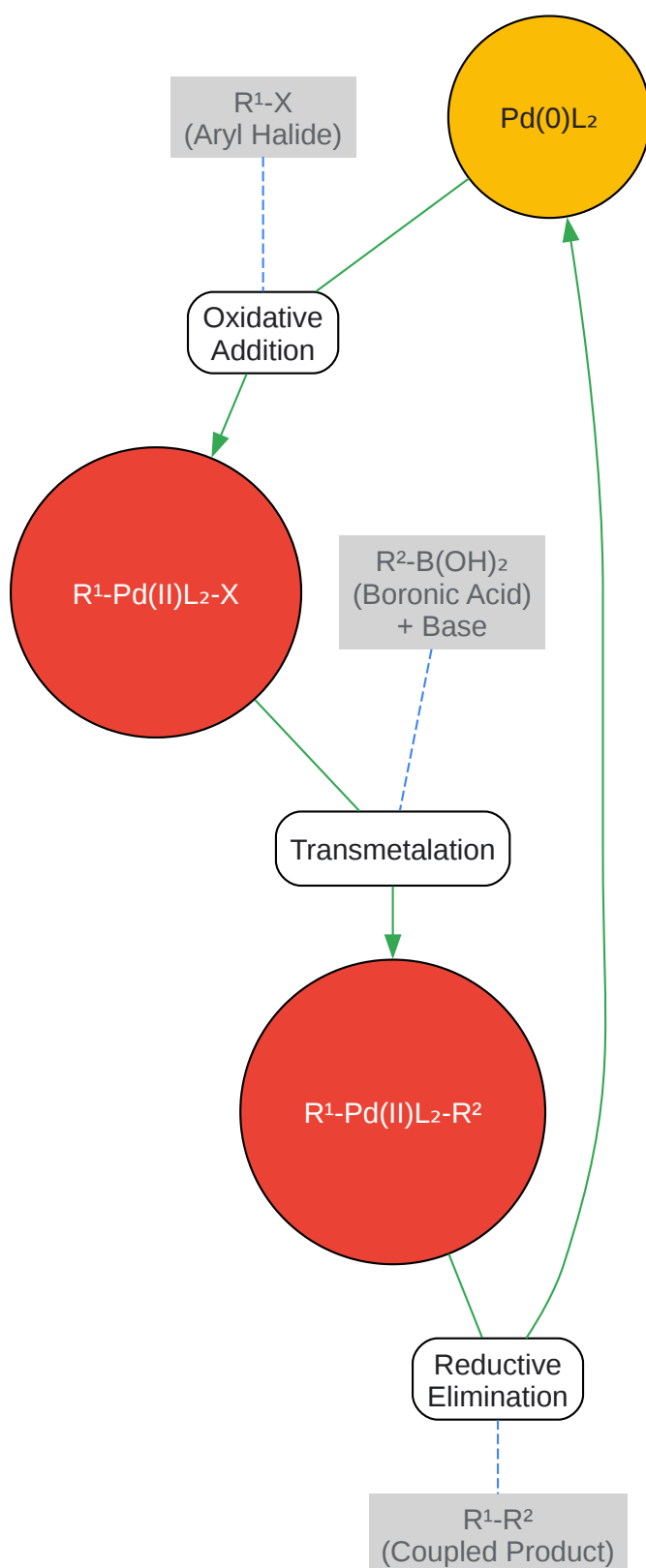
Experimental Rationale:

- **Protection:** The acidic proton of the carboxylic acid is incompatible with the highly basic organometallic intermediates required for borylation. Therefore, it is first protected, commonly as a methyl or ethyl ester.^[16]
- **Metal-Halogen Exchange:** The aryl bromide is converted into a more reactive organolithium or Grignard reagent. This step is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.
- **Borylation:** The organometallic species acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate (like triisopropyl borate).
- **Deprotection & Hydrolysis:** A single acidic workup step conveniently hydrolyzes the boronate ester to the desired boronic acid and simultaneously removes the ester protecting group to regenerate the carboxylic acid.

Key Reactivity: The Suzuki-Miyaura Cross-Coupling

The primary application of **4-Borono-2-(trifluoromethyl)benzoic acid** is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.^[2] This palladium-catalyzed reaction is fundamental to modern organic synthesis for its reliability and functional group tolerance.^[17]

The catalytic cycle proceeds through three key steps:



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanism & Causality:

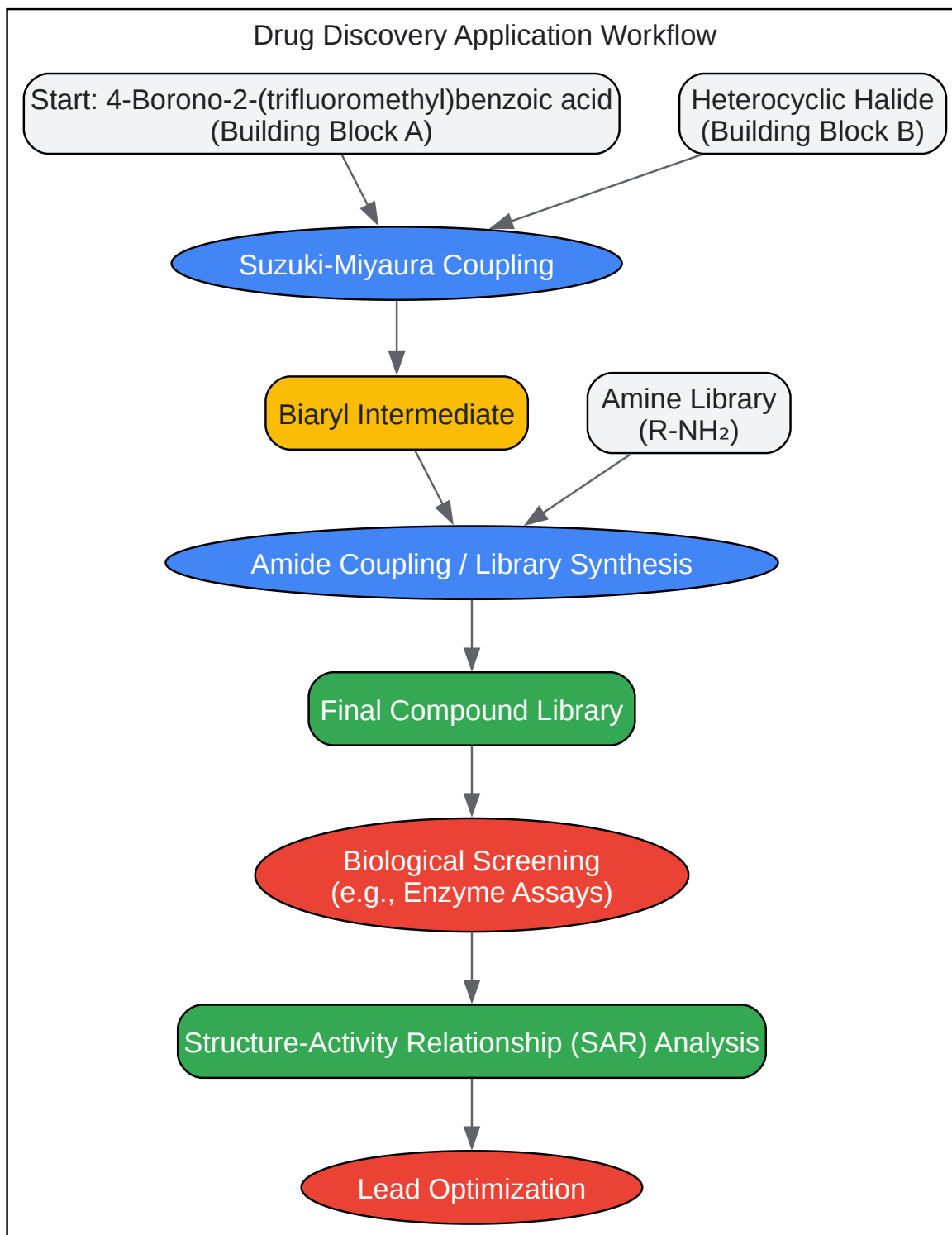
- **Oxidative Addition:** A low-valent Palladium(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (R^1-X), forming a Pd(II) complex. The reactivity order is typically $I > Br > OTf \gg Cl$.^[2]
- **Transmetalation:** This is the crucial step where the organic group (R^2) is transferred from the boronic acid to the palladium center. A base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4) is essential here; it activates the boronic acid by forming a more nucleophilic boronate species $[-B(OH)_3]^-$, which facilitates the transfer.^[3]
- **Reductive Elimination:** The two organic fragments (R^1 and R^2) on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.

Applications in Research and Development

The unique trifunctional nature of **4-Borono-2-(trifluoromethyl)benzoic acid** makes it a high-value intermediate in several research areas.

- **Medicinal Chemistry:** This compound is an ideal starting point for generating libraries of novel drug candidates. Boron-containing compounds themselves have emerged as a significant class of therapeutics, with several FDA-approved drugs like Bortezomib (Velcade).^[1] The boronic acid can be used to couple with a heterocyclic halide, a common core in many pharmaceuticals, while the carboxylic acid can be converted to an amide to explore structure-activity relationships (SAR).^[18]
- **Materials Science:** It can be incorporated into polymers or other materials to tune their electronic or physical properties. The rigidity of the aromatic core and the specific properties imparted by the $-CF_3$ group can be leveraged to create materials with enhanced thermal stability or specific optical characteristics.^[19]
- **Agrochemicals:** The trifluoromethyl group is a common feature in modern pesticides and herbicides. This building block can serve as a precursor for creating new, more effective crop protection agents.

The following diagram illustrates a hypothetical workflow in a drug discovery context.



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Caption: Use of the title compound in a typical medicinal chemistry workflow.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This section provides a robust, self-validating protocol for the coupling of **4-Borono-2-(trifluoromethyl)benzoic acid** with a representative aryl bromide.

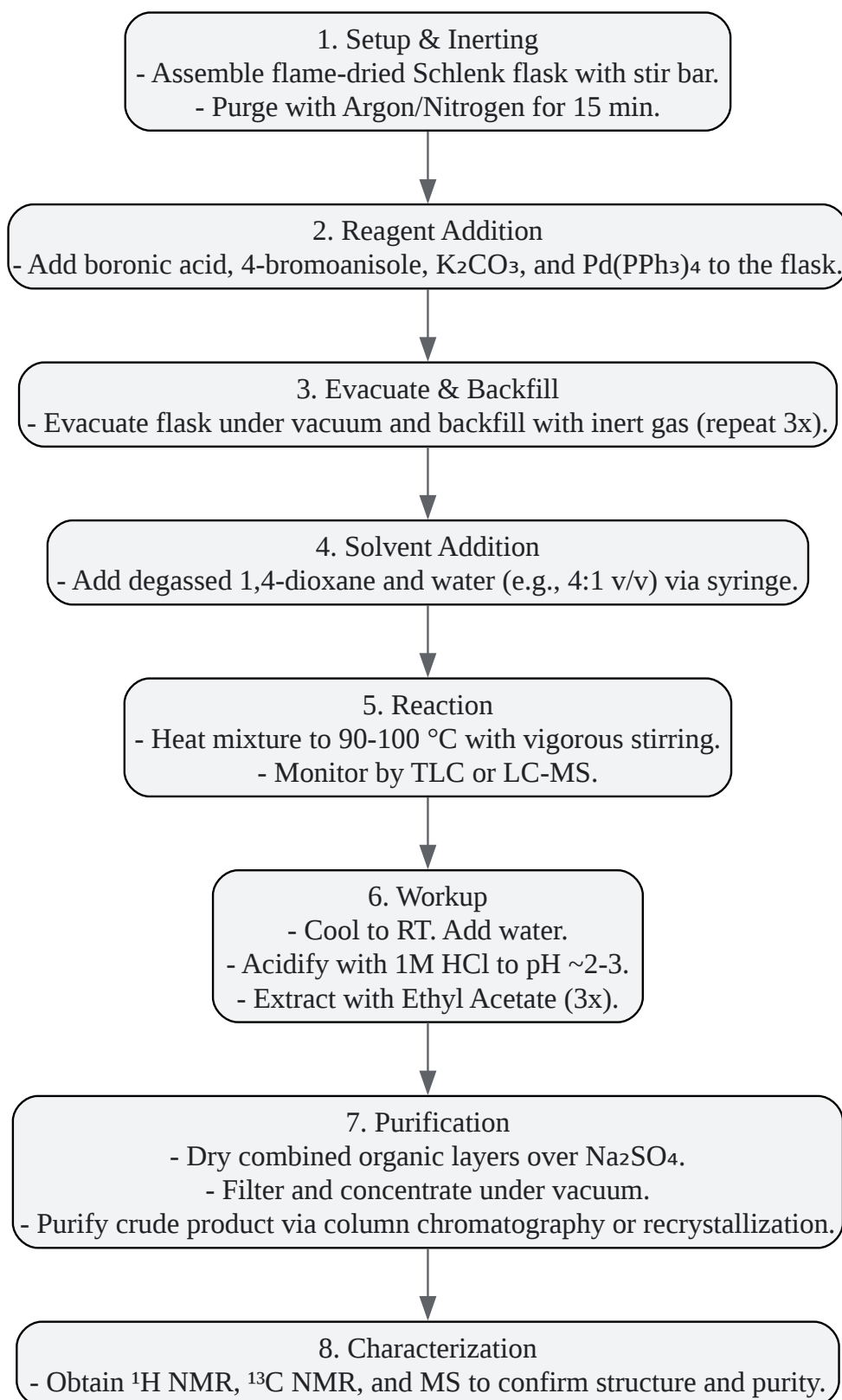
Objective: To synthesize 4'-(methoxy)-[1,1'-biphenyl]-4-carboxylic acid, 2'-(trifluoromethyl)- via Suzuki-Miyaura coupling.

Reaction: **4-Borono-2-(trifluoromethyl)benzoic acid** + 4-Bromoanisole → 2'-(Trifluoromethyl)-4'-(methoxy)-[1,1'-biphenyl]-4-carboxylic acid

Materials:

- **4-Borono-2-(trifluoromethyl)benzoic acid** (1.0 eq)
- 4-Bromoanisole (1.1 eq)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 3 mol%)
- Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
- 1,4-Dioxane (solvent)
- Water (co-solvent)
- Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
- Magnetic stirrer with heating

Protocol Workflow:



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Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Methodology:

- **Reaction Setup:** To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and condenser, add **4-Borono-2-(trifluoromethyl)benzoic acid** (e.g., 234 mg, 1.0 mmol), 4-bromoanisole (206 mg, 1.1 mmol), anhydrous potassium carbonate (414 mg, 3.0 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).
- **Inert Atmosphere:** Seal the flask and condenser. Evacuate the flask under vacuum and subsequently backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
- **Solvent Addition:** Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total). Degas the solvent by bubbling Argon through it for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe.
- **Reaction Execution:** Place the flask in a pre-heated oil bath at 90-100 °C. Stir the mixture vigorously. The reaction is typically complete within 4-12 hours.
- **Monitoring:** Progress can be monitored by taking small aliquots, quenching them with water, extracting with ethyl acetate, and analyzing the organic layer by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Aqueous Workup:** Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with 20 mL of water. Transfer the mixture to a separatory funnel and carefully acidify to a pH of 2-3 using 1M HCl. The product should precipitate or move into the organic phase upon extraction.
- **Extraction:** Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.
- **Drying and Concentration:** Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

Safety and Handling

Proper handling of **4-Borono-2-(trifluoromethyl)benzoic acid** is essential to ensure laboratory safety. The primary hazards are associated with inhalation, skin contact, and ingestion.[\[5\]](#)

Hazard Type	GHS Classification	Precautionary Measures
Acute Toxicity, Oral	H302: Harmful if swallowed	P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. [5]
Acute Toxicity, Dermal	H312: Harmful in contact with skin	P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water. [5]
Acute Toxicity, Inhalation	H332: Harmful if inhaled	P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air. [5]
Skin/Eye Irritation	H315/H319 (Probable)	P264: Wash skin thoroughly after handling. Wear eye protection. [20]

Handling Recommendations:

- Always handle this compound in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[\[21\]](#)
- Avoid creating dust.[\[22\]](#)

- Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

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